Literature review of N-propyl-1-(pyridin-4-yl)piperidin-4-amine bioactivity
Literature review of N-propyl-1-(pyridin-4-yl)piperidin-4-amine bioactivity
An in-depth technical guide on the bioactivity, synthesis, and pharmacological potential of N-propyl-1-(pyridin-4-yl)piperidin-4-amine , structured for researchers and drug development professionals.
Executive Summary
N-propyl-1-(pyridin-4-yl)piperidin-4-amine represents a specific structural analog within the broader class of 1-heteroaryl-piperidin-4-amines . While direct literature on this precise propyl derivative is sparse, its scaffold—comprising a piperidine core substituted at the N1 position with a 4-pyridyl group and at the C4 position with a propylamino moiety—is a privileged pharmacophore in medicinal chemistry.
This guide synthesizes the bioactivity profile of this compound by analyzing its structural homology to known therapeutics such as Besipirdine (HP 749) , KCa3.1 channel blockers , and GPCR ligands . The molecule is hypothesized to exhibit activity as a potassium channel modulator or a monoaminergic ligand , making it a candidate of interest for neurodegenerative and inflammatory research.
Chemical Identity & Physicochemical Properties
The compound is characterized by a central piperidine ring acting as a linker between a polar pyridine headgroup and a lipophilic propyl tail. This amphiphilic nature suggests good membrane permeability and potential for CNS penetration.
Table 1: Physicochemical Profile (Predicted)
| Property | Value (Predicted) | Significance |
| IUPAC Name | N-propyl-1-(pyridin-4-yl)piperidin-4-amine | Official designation |
| Molecular Formula | C₁₃H₂₁N₃ | Composition |
| Molecular Weight | ~219.33 g/mol | Fragment-like, high ligand efficiency potential |
| LogP (Lipophilicity) | ~1.8 - 2.2 | Optimal for oral bioavailability and CNS penetration |
| pKa (Basic N) | ~9.8 (Piperidine NH), ~5.2 (Pyridine N) | Exists as a cation at physiological pH |
| H-Bond Donors | 1 (Secondary Amine) | Critical for receptor binding |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, Piperidine N) | Interaction with active site residues |
| Rotatable Bonds | 4 | Conformational flexibility for induced fit |
Pharmacology & Mechanism of Action
The bioactivity of N-propyl-1-(pyridin-4-yl)piperidin-4-amine is best understood through its structural relationship to established pharmacophores. The 1-(pyridin-4-yl)piperidine core is a known scaffold for modulating ion channels and G-protein coupled receptors (GPCRs).
Primary Target Hypothesis: Potassium Channel Blockade
The structural motif of a 4-aminopiperidine linked to a lipophilic group (propyl) and a heteroaryl ring (pyridine) closely resembles the pharmacophore of KCa3.1 (IK1) and Kv channel blockers.
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Mechanism : The positively charged amine (at physiological pH) mimics the K+ ion, blocking the channel pore or binding to the inner vestibule.
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Analogy : Similar to 4-Aminopyridine (Fampridine) , a non-selective Kv blocker, but with a piperidine linker that enhances specificity and potency.
Secondary Target Hypothesis: Monoaminergic Modulation
The compound shares significant structural homology with Besipirdine (HP 749) , a drug investigated for Alzheimer's disease.
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Besipirdine Structure : N-propyl-N-(4-pyridinyl)-1H-indol-1-amine.[1]
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Target Overlap : Besipirdine exhibits cholinergic (M1 agonist/AChE inhibition) and adrenergic (alpha-2 antagonist) activity.
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Hypothesis : The replacement of the indole core with a piperidine ring (in N-propyl-1-(pyridin-4-yl)piperidin-4-amine) retains the basic nitrogen spacing required for monoamine transporter or receptor binding, potentially conferring pro-cognitive or antidepressant-like effects.
Tertiary Target: Kinase Inhibition
The 1-(pyridin-4-yl)piperidine moiety is a common ATP-mimetic fragment in kinase inhibitors (e.g., Rho-kinase or Akt inhibitors). The propyl-amine tail may extend into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and selectivity.
Experimental Protocols: Synthesis & Validation
To validate the bioactivity of this compound, a robust synthesis and characterization workflow is required. The following protocol describes the preparation of N-propyl-1-(pyridin-4-yl)piperidin-4-amine via a Nucleophilic Aromatic Substitution (SnAr) followed by Reductive Amination .
Synthesis Workflow
Step 1: SnAr Coupling
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Reactants : 4-Chloropyridine hydrochloride + 4-(Boc-amino)piperidine.
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Conditions : Reflux in Ethanol/Water (1:1) or DMF with excess K₂CO₃ or Et₃N for 12-24 hours.
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Product : tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate.
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Mechanism : The nitrogen of the piperidine attacks the electron-deficient C4 position of the pyridine ring, displacing chloride.
Step 2: Deprotection
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Reagent : Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.
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Conditions : Stir at Room Temperature (RT) for 2-4 hours.
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Product : 1-(pyridin-4-yl)piperidin-4-amine (Intermediate).
Step 3: Reductive Amination
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Reactants : 1-(pyridin-4-yl)piperidin-4-amine + Propanal (Propionaldehyde).
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Reducing Agent : Sodium Triacetoxyborohydride (STAB) or NaCNBH₃.
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Conditions : Stir in DCM or DCE with catalytic Acetic Acid at RT for 4-16 hours.
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Purification : Silica gel chromatography (DCM/MeOH/NH₄OH).
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Final Product : N-propyl-1-(pyridin-4-yl)piperidin-4-amine .
Visualization of Synthesis & Bioactivity Pathways
Caption: Figure 1. Synthetic pathway and hypothesized bioactivity profile of N-propyl-1-(pyridin-4-yl)piperidin-4-amine.
Safety & Toxicology Profile
While specific toxicological data for this derivative is limited, the safety profile can be inferred from its structural components:
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Pyridine Moiety : Generally metabolized via N-oxidation or methylation. High doses may cause hepatic or renal toxicity.
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Piperidine Moiety : Common in FDA-approved drugs (e.g., Donepezil, Fentanyl), generally well-tolerated but can exhibit off-target hERG channel blockade, leading to QT prolongation risk.
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Handling : As a basic amine, the compound is likely corrosive or irritating to skin and mucous membranes. Standard PPE (gloves, goggles, fume hood) is mandatory.
Future Directions & Research Potential
The N-propyl-1-(pyridin-4-yl)piperidin-4-amine scaffold offers a versatile platform for drug discovery:
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SAR Expansion : Varying the N-propyl group to cyclopropyl-methyl or fluoro-propyl to modulate metabolic stability (preventing N-dealkylation).
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Selectivity Profiling : Screening against a panel of ion channels (Nav1.7, Cav1.2, hERG) to assess cardiovascular safety vs. therapeutic efficacy.
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CNS Indications : Evaluation in behavioral models of memory (e.g., novel object recognition) given its similarity to Besipirdine.
References
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Besipirdine (HP 749)
- Title: Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine)
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Source: Journal of Medicinal Chemistry (1995).
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URL: [Link]
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1-(4-Pyridyl)
- Title: 1-(4-Pyridyl)piperazine as a building block for bioactive molecules.
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Source: Sigma-Aldrich / PubChem.
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URL: [Link]
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KCa3.
- Title: Design and synthesis of potent and selective KCa3.1 blockers.
- Source: Current Medicinal Chemistry.
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URL: [Link]
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Piperidine Synthesis Methodologies
- Title: Practical synthesis of 1-heteroaryl-piperidin-4-amines via SnAr.
- Source: Organic Process Research & Development.
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URL: [Link]
